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Compound of Interest

Compound Name: SLMP53-1

Cat. No.: B11937389 Get Quote

This technical guide provides a comprehensive overview of the early in-vitro studies on

SLMP53-1, a novel small molecule with potential as an anticancer agent. The document is

intended for researchers, scientists, and professionals in drug development, offering detailed

insights into the compound's mechanism of action, experimental validation, and effects on

cancer cells.

Core Mechanism of Action
SLMP53-1 is an (S)-tryptophanol-derived oxazoloisoindolinone that has been identified as a

reactivator of both wild-type (wt) and mutant p53.[1][2] The tumor suppressor protein p53 plays

a critical role in preventing cancer formation, and its mutation or inactivation is a common event

in human cancers.[1][3] SLMP53-1 directly interacts with the DNA-binding domain of both wt

and various hotspot mutant p53 proteins, inducing a conformational change that restores their

tumor-suppressive functions.[1][3] This reactivation leads to the transcription of p53 target

genes, triggering downstream cellular processes that inhibit tumor growth.[2][4]

Quantitative Efficacy Data
The in-vitro efficacy of SLMP53-1 has been quantified across various cancer cell lines,

demonstrating its p53-dependent anti-proliferative and pro-apoptotic activities.

Table 1: Anti-Proliferative Activity of SLMP53-1 in Human Cancer Cell Lines
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Cell Line p53 Status GI₅₀ (µM) after 48h Key Findings

HCT116 p53+/+ Wild-Type

Not explicitly stated,

but significant growth

inhibition at 16 µM

SLMP53-1 induces a

p53-dependent cell

cycle arrest and/or

apoptosis.[4][5]

HCT116 p53-/- Null

Not explicitly stated,

but SLMP53-1 had no

effect.

Demonstrates the

p53-dependency of

SLMP53-1's anti-

proliferative effects.[4]

MDA-MB-231 Mutant (R280K)

Not explicitly stated,

but significant growth

inhibition at 16 µM

SLMP53-1 restores

wild-type like DNA

binding ability to

mutant p53.[4]

HuH-7 Mutant (Y220C)

Not explicitly stated,

but GI50 value was

determined.

Shows efficacy

against different p53

mutations.[5]

NCI-H1299

Null (ectopically

expressing various

p53 mutants)

Significant reduction

in IC50 values

compared to empty

vector

Confirms the ability of

SLMP53-1 to

reactivate a range of

hotspot p53

mutations.[3]

Table 2: Effects of SLMP53-1 on Cell Migration and Other In-Vitro Parameters
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Parameter Cell Line(s)
Treatment
Concentration

Observed Effect

Cell Migration (Wound

Healing Assay)

HCT116 p53+/+,

MDA-MB-231
4 µM

Inhibition of cell

migration.[4]

Cell Migration

(Chemotaxis Assay)

HCT116 p53+/+,

MDA-MB-231

7 µM (HCT116), 16

µM (MDA-MB-231)

Over 50% reduction in

cell migration.[4]

Growth Inhibition in

Non-tumorigenic Cells
MCF10A 16 µM

Only 5.6 ± 3.2%

growth inhibition,

indicating low toxicity

to normal cells.[4]

Lactate Secretion HCT116 16 µM

Reduction in lactate

export, indicating

inhibition of glycolysis.

[6][7]

Endothelial Cell Tube

Formation
Not specified Not specified

Decreased, indicating

anti-angiogenic

effects.[5][7]

Signaling Pathways and Mechanisms
SLMP53-1's reactivation of p53 triggers a cascade of downstream signaling events that

collectively contribute to its anticancer effects.

Upon activation by SLMP53-1, p53 translocates to the mitochondria and transcriptionally

upregulates pro-apoptotic genes such as BAX and PUMA.[4][6] This leads to mitochondrial

outer membrane permeabilization (MOMP), dissipation of the mitochondrial membrane

potential (Δψm), and the release of cytochrome c, ultimately culminating in apoptosis.[4]
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Caption: SLMP53-1 induced p53-mediated mitochondrial apoptosis.

SLMP53-1 counteracts the Warburg effect, a hallmark of cancer metabolism characterized by

increased glycolysis.[6][7] Activated p53 downregulates key glycolytic enzymes and

transporters, including GLUT1, HK2, and PFKFB3, while upregulating components of oxidative

phosphorylation (OXPHOS) such as SCO2 and COX4.[6][7][8] This metabolic reprogramming

shifts cancer cells from glycolysis towards the more efficient OXPHOS, leading to increased

reactive oxygen species (ROS) and apoptosis.[6]
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Caption: SLMP53-1 modulates the Warburg effect via p53.

Experimental Protocols
The following are summaries of key experimental protocols used in the early in-vitro evaluation

of SLMP53-1.

Cell Lines: HCT116 (p53+/+ and p53-/-), MDA-MB-231 (mutant p53R280K), HuH-7 (mutant

p53Y220C), and NCI-H1299 (p53-null) human cancer cell lines were utilized. Non-

tumorigenic MCF10A cells were used to assess toxicity.[4]
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Compound Preparation: SLMP53-1 was dissolved in dimethyl sulfoxide (DMSO).[3][6]

Treatment Conditions: Cells were treated with varying concentrations of SLMP53-1 (e.g., 4

µM, 7 µM, 16 µM) for different durations (e.g., 8h, 16h, 24h, 48h, 72h) depending on the

assay.[4]

Anti-proliferative Assay (GI₅₀ Determination): Cell viability was assessed after 48 hours of

treatment to determine the concentration of SLMP53-1 that causes 50% growth inhibition.[5]

Cell Cycle Analysis: Cells were treated for 24 hours, stained with a DNA-intercalating dye,

and analyzed by flow cytometry to determine the percentage of cells in different phases of

the cell cycle.[4][5]

Apoptosis Assay: Apoptosis was quantified by flow cytometry after 24 hours of treatment

using methods like Annexin V/PI staining. PARP cleavage, a marker of apoptosis, was

detected by Western blotting.[4][5]

Mitochondrial Membrane Potential (Δψm) Analysis: Cells were treated for 8-16 hours and

stained with a potential-sensitive dye to assess mitochondrial depolarization by flow

cytometry.[4]

Western Blotting: Protein expression levels of key markers in the p53 pathway (e.g., p53,

BAX, PUMA), glycolysis (e.g., GLUT1, HK2), and OXPHOS (e.g., SCO2, COX4) were

analyzed after 24 hours of treatment.[6]

Migration Assays:

Wound Healing Assay: A scratch was made in a confluent cell monolayer, and cell

migration into the wound was observed over time after treatment with SLMP53-1.[4]

Chemotaxis Cell Migration Assay: The ability of cells to migrate through a porous

membrane towards a chemoattractant was quantified after treatment.[4]

Cellular Thermal Shift Assay (CETSA): This assay was used to demonstrate the direct

binding of SLMP53-1 to p53 by measuring the increased thermal stability of the p53 protein

in the presence of the compound.[1][3]
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Caption: General workflow for in-vitro evaluation of SLMP53-1.

Conclusions from Early In-Vitro Studies
The initial in-vitro studies of SLMP53-1 have provided strong evidence for its potential as a

p53-reactivating anticancer agent. Key conclusions include:

p53-Dependent Efficacy: The anti-proliferative and pro-apoptotic effects of SLMP53-1 are

dependent on the presence of p53, as demonstrated in p53-null cell lines.[4]

Broad Activity: SLMP53-1 is effective against cancer cells expressing both wild-type and a

variety of clinically relevant mutant p53 proteins.[3]

Multifaceted Mechanism: The compound's efficacy stems from its ability to induce apoptosis,

inhibit cell migration, and reprogram cancer cell metabolism.[4][7]

Favorable Safety Profile: SLMP53-1 exhibits minimal toxicity in non-tumorigenic cells at

concentrations that are effective against cancer cells.[4]

These promising in-vitro results have laid the groundwork for further preclinical and clinical

development of SLMP53-1 and its analogs as a targeted therapy for p53-expressing cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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